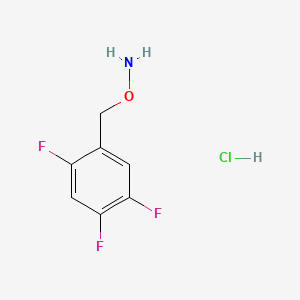
O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride: is a chemical compound that features a benzyl group substituted with three fluorine atoms at the 2, 4, and 5 positions, bonded to a hydroxylamine group. This compound is often used in organic synthesis and analytical chemistry due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from ethanol to yield the desired compound as a white crystalline solid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often involve nucleophiles like amines, thiols, or halides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride is used as a derivatizing agent in gas chromatography (GC) and mass spectrometry (MS) for the analysis of carbonyl-containing compounds. It forms stable oximes with aldehydes and ketones, which are easier to detect and quantify.
Biology: In biological research, this compound is used to study enzyme mechanisms involving carbonyl groups. It helps in the identification and quantification of metabolites in various biological samples.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique reactivity makes it valuable in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride involves its ability to form stable oximes with carbonyl compounds. The hydroxylamine group reacts with the carbonyl group to form a C=N bond, resulting in the formation of an oxime. This reaction is crucial in analytical chemistry for the detection and quantification of carbonyl-containing compounds.
Comparison with Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: This compound has five fluorine atoms on the benzyl group and is used similarly in analytical chemistry for derivatization of carbonyl compounds.
O-Benzylhydroxylamine Hydrochloride: This compound lacks fluorine atoms and is used in similar derivatization reactions but may exhibit different reactivity and stability.
Uniqueness: O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride is unique due to its specific fluorine substitution pattern, which can influence its reactivity and the stability of the resulting oximes. The presence of fluorine atoms can enhance the compound’s electron-withdrawing properties, making it more reactive towards certain nucleophiles and electrophiles.
Properties
Molecular Formula |
C7H7ClF3NO |
|---|---|
Molecular Weight |
213.58 g/mol |
IUPAC Name |
O-[(2,4,5-trifluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-5-2-7(10)6(9)1-4(5)3-12-11;/h1-2H,3,11H2;1H |
InChI Key |
YORGXLDUJGSSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















